molecular formula C8H18Te2 B1597890 Dibutyl ditelluride CAS No. 77129-69-2

Dibutyl ditelluride

Cat. No.: B1597890
CAS No.: 77129-69-2
M. Wt: 369.4 g/mol
InChI Key: BIXCBWDGHACUIH-UHFFFAOYSA-N
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Description

Dibutyl ditelluride is an organotellurium compound with the chemical formula C8H18Te2. It is a colorless to pale yellow liquid with a molecular weight of 369.43 g/mol. This compound is part of the broader class of organochalcogenides, which are compounds containing carbon-chalcogen bonds (where chalcogens include oxygen, sulfur, selenium, and tellurium).

Scientific Research Applications

Dibutyl ditelluride has several scientific research applications across various fields:

  • Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organotellurium compounds.

  • Biology: this compound has been studied for its potential biological activities, including antimicrobial properties.

  • Medicine: Research is ongoing to explore its use in medicinal chemistry, particularly in the development of new therapeutic agents.

  • Industry: It is utilized in the production of materials with specific properties, such as enhanced thermal stability and resistance to oxidation.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibutyl ditelluride can be synthesized through the reaction of butyl lithium (C4H9Li) with tellurium dioxide (TeO2). The reaction typically occurs in anhydrous ether as a solvent under inert atmosphere conditions to prevent oxidation. The general reaction can be represented as: \[ 2 C4H9Li + TeO2 \rightarrow (C4H9)2Te2 + 2 LiOH \]

Industrial Production Methods: On an industrial scale, this compound is produced through similar synthetic routes but with optimized conditions to ensure higher yields and purity. The process involves careful control of temperature, pressure, and the use of high-purity reagents to minimize impurities.

Chemical Reactions Analysis

Types of Reactions: Dibutyl ditelluride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

  • Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

  • Substitution: Substitution reactions often involve nucleophiles such as halides or alkyl groups.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of dibutyl tellurium dioxide (C8H18Te2O2).

  • Reduction: Reduction typically results in the formation of butyl telluride (C4H9Te).

  • Substitution: Substitution reactions can produce various substituted tellurium compounds depending on the nucleophile used.

Mechanism of Action

The mechanism by which dibutyl ditelluride exerts its effects depends on the specific application. In biological systems, it may interact with cellular components, leading to antimicrobial activity. The molecular targets and pathways involved are still under investigation, but it is believed to disrupt microbial cell membranes or interfere with essential metabolic processes.

Comparison with Similar Compounds

  • Diphenyl ditelluride

  • Diethyl ditelluride

  • Dibutyl telluride

  • Diphenyl telluride

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Properties

IUPAC Name

1-(butylditellanyl)butane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18Te2/c1-3-5-7-9-10-8-6-4-2/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIXCBWDGHACUIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Te][Te]CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Te2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30369778
Record name Ditelluride, dibutyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77129-69-2
Record name Ditelluride, dibutyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dibutylditellane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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